molecular formula C22H17N3O3 B2973740 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide CAS No. 1421505-00-1

2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide

Cat. No.: B2973740
CAS No.: 1421505-00-1
M. Wt: 371.396
InChI Key: MMZORJSMWSYNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and chromene moieties within the same molecule provides a versatile platform for exploring diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the imidazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to develop a cost-effective and efficient process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The chromene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, are known for their antimicrobial properties.

    Chromene Derivatives: Compounds like coumarin and flavonoids, which contain the chromene core, are widely studied for their antioxidant and anti-inflammatory activities.

Uniqueness

What sets 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide apart is the combination of both imidazole and chromene moieties within a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21(17-12-15-4-1-2-5-19(15)28-22(17)27)24-16-9-7-14(8-10-16)18-13-23-20-6-3-11-25(18)20/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZORJSMWSYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.